molecular formula C15H16F3N3O3 B13036898 (1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate

(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate

Cat. No.: B13036898
M. Wt: 343.30 g/mol
InChI Key: VCDXOQRAEHEDJO-UHFFFAOYSA-N
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Description

The compound (1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate is a complex organic molecule characterized by the presence of a trifluoromethyl group, a hydroxy group, and an oxadiazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate typically involves multiple steps. The initial step often includes the preparation of the oxadiazolium ring, followed by the introduction of the trifluoromethyl and hydroxy groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxadiazolium ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing critical roles.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted oxadiazolium compounds.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of (1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the hydroxy group facilitates hydrogen bonding. These interactions lead to the modulation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate shares similarities with other oxadiazolium compounds, such as (1E)-N-[4-[hydroxy-[4-(methyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate and (1E)-N-[4-[hydroxy-[4-(fluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate.

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C15H16F3N3O3

Molecular Weight

343.30 g/mol

IUPAC Name

(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate

InChI

InChI=1S/C15H16F3N3O3/c1-8(2)21-12(14(24-20-21)19-9(3)22)13(23)10-4-6-11(7-5-10)15(16,17)18/h4-8,13,23H,1-3H3

InChI Key

VCDXOQRAEHEDJO-UHFFFAOYSA-N

Isomeric SMILES

CC(C)[N+]1=NOC(=C1C(C2=CC=C(C=C2)C(F)(F)F)O)/N=C(\C)/[O-]

Canonical SMILES

CC(C)[N+]1=NOC(=C1C(C2=CC=C(C=C2)C(F)(F)F)O)N=C(C)[O-]

Origin of Product

United States

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